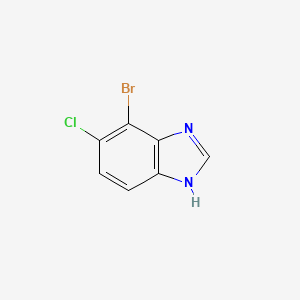

4-Bromo-5-chloro-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-chloro-1H-benzimidazole is a heterocyclic compound widely used in pharmaceutical, food, and agrochemical industries . It is versatile and has a wide range of applications including as a catalyst, a stabilizer, and an oxidant .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . The compatibility with a wide range of functional groups demonstrates the general utility of this procedure .Molecular Structure Analysis

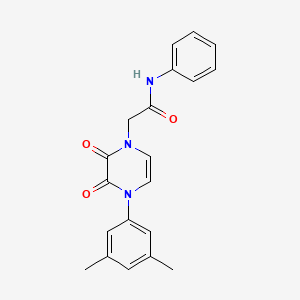

The molecular formula of this compound is C7H4BrClN2 . Its InChI code is 1S/C7H4BrClN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H, (H,10,11) . The molecular weight is 231.48 .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are complex and involve multiple steps . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a predicted boiling point of 454.3±25.0 °C and a predicted density of 1.878±0.06 g/cm3 . Its pKa is predicted to be 8.66±0.30 .Scientific Research Applications

4-Bromo-5-chloro-1H-benzimidazole has been used in scientific research for a variety of applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for the coordination of transition metals. This compound has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents. In addition, this compound has been used in the synthesis of biologically active peptides, such as insulin and growth hormone.

Mechanism of Action

Target of Action

4-Bromo-5-chloro-1H-benzimidazole, like other benzimidazole derivatives, is known to have a broad range of biological activities . The primary targets of benzimidazole derivatives are often enzymes, such as urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.

Mode of Action

For instance, they can inhibit the activity of enzymes like urease . This inhibition can occur through the formation of hydrogen bonds with key residues in the enzyme’s active site .

Biochemical Pathways

Given its potential urease inhibitory activity , it can be inferred that it may affect the urea cycle and nitrogen metabolism in organisms. Inhibition of urease can lead to decreased production of ammonia, which can have downstream effects on various metabolic processes.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 231.48 , which could influence its bioavailability and distribution within the body.

Result of Action

Based on the known activities of benzimidazole derivatives, it can be inferred that the compound may exert antimicrobial, anti-inflammatory, antitumor, and other effects . These effects would result from the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound’s solubility and stability could be affected by these factors, which in turn could influence its bioavailability, efficacy, and overall action.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-5-chloro-1H-benzimidazole in lab experiments include its low cost, availability, and ease of synthesis. In addition, this compound has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for the coordination of transition metals. Furthermore, this compound has been shown to have anti-inflammatory, anti-fungal, and anti-cancer activities.

The main limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to human cells in vitro and in vivo, and therefore should be handled with caution. In addition, this compound has been shown to be mutagenic in some studies, and therefore should not be used in experiments involving the manipulation of genetic material.

Future Directions

For research include the development of more efficient synthesis methods, the investigation of the biochemical and physiological effects of 4-Bromo-5-chloro-1H-benzimidazole, and the exploration of its potential applications in drug discovery and materials science. In addition, further research is needed to investigate the safety and toxicity of this compound, as well as its potential mutagenic effects.

Synthesis Methods

4-Bromo-5-chloro-1H-benzimidazole can be synthesized through a variety of methods. One method involves the reaction of this compound-2-thiol with triethyl phosphite to form the desired compound. Another method involves the reaction of this compound-2-thiol with potassium hydroxide to produce this compound. A third method involves the reaction of this compound-2-thiol with potassium bromide to produce this compound.

Safety and Hazards

properties

IUPAC Name |

4-bromo-5-chloro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDFVUZVPCDZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1360902-51-7 |

Source

|

| Record name | 4-Bromo-5-chloro-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2856343.png)

![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2856349.png)

![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2856359.png)